molecular formula C11H11ClN2OS B023267 (3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride CAS No. 61167-19-9

(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride

Cat. No. B023267
CAS RN: 61167-19-9
M. Wt: 254.74 g/mol
InChI Key: YGKYNZQJYDDBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride” is a chemical compound with the molecular formula C13H12N2O . It is also known as 3,4-Diaminobenzophenone hydrochloride .


Synthesis Analysis

The synthesis of this compound involves a substitution reaction starting from RuCl2(PPh3)3 and (3,4-diaminophenyl)(phenyl)methanone in dichloromethane . One of the PPh3 ligands was quantitatively exchanged by (3,4-diaminophenyl)(phenyl)methanone, even when excess diamine was added .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C13H12N2O/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-8H,14-15H2 . The molecular weight of the compound is 212.25 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 212.094963011 g/mol . The topological polar surface area of the compound is 69.1 Ų .

Scientific Research Applications

Biological Activity

This compound has been studied for its potential biological activities. Benzophenone derivatives, which are structurally related to this compound, have shown cytotoxic activities against human oral squamous carcinoma cells (HSC-2) and normal human gingival fibroblasts (HGF) . Such compounds also exhibit antibiotic activities against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium, as well as protein kinase C inhibitor properties .

Anti-HIV Properties

Some benzophenone derivatives have been reported to exhibit activity in primary anti-HIV screens . The structural similarity of (3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride to these compounds suggests potential for research into anti-HIV applications.

Schiff Base Synthesis

Schiff bases are valuable in synthetic chemistry for both organic and inorganic applications. They are used to synthesize various biologically active compounds and as ligands for metal ion complex formation . The subject compound can be utilized in the synthesis of new Schiff base derivatives with potential analytical and biological uses.

Catalysis

Metal-salen complexes, which can be derived from Schiff bases, are used as catalysts in reactions such as epoxidation of alkenes, asymmetric cyclopropanation, and as highly selective sensors for ions like sulfate . Research into the catalytic applications of (3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride could be promising.

Analytical Chemistry

The compound’s potential for forming Schiff bases, which have analytical uses, is under study . It could be involved in developing new analytical methods or sensors based on its chemical reactivity and interaction with other molecules.

Environmental Chemistry

Research could explore the use of this compound in environmental chemistry, possibly as a part of a system for the detection or neutralization of pollutants, owing to its reactive nature and potential for forming complexes.

Each of these fields presents a unique application for (3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride , and further research could uncover even more uses for this versatile compound. The information provided is based on the structural and functional similarities to related compounds and the known activities of benzophenone derivatives and Schiff bases .

properties

IUPAC Name

(3,4-diaminophenyl)-thiophen-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS.ClH/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10;/h1-6H,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKYNZQJYDDBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride

CAS RN

61167-19-9
Record name Methanone, (3,4-diaminophenyl)-2-thienyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61167-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.